Aroclor 1254 decreased cellular levels of dopamine in cultured pheochromocytoma cells, which synthesize, store, release, and metabolize dopamine in a manner similar to the intact mammalian central nervous system. Daily oral exposure of adult nonhuman primates (Macaca nemestrina) to Aroclor 1016, a commercial mixture of lightly chlorinated PCB congeners, for 20 weeks, likewise, produced decreased dopamine concentrations in brain regions including the caudate, putamen, substantia nigra, and hypothalamus. In these brain regions, only three PCB congeners were detected (2,4,4'-triCB and 2,2',4,4'- and 2,2',5,5'-tetraCB), suggesting that nonplanar PCBs, which are poor Ah receptor agonists, may have been responsible for the effect. Structure-activity studies of 50 PCB congeners in the pheochromocytoma in vitro system found that the most active congeners had at least two ortho chlorines (e.g., 2,2',4,6-, 2,2',5,5'-, and 2,2',4,5-tetraCB) and that congeners that were relatively strong Ah receptor agonists (e.g., 3,3',4,4'-tetraCB and 3,3',4,4',5-pentaCB) were inactive or had minimal effects on dopamine levels. However, ortho substitution was not the sole determinant of activity in this system; for example, a congener with four ortho chlorines (2,2',6,6'-tetraCB) had no effect on dopamine levels in pheochromocytoma cells. The effect on dopamine levels has been postulated to involve decreased dopamine synthesis via direct or indirect PCB inhibition of tyrosine hydroxylase or L-aromatic amino acid decarboxylase and/or decreased uptake of dopamine into vesicles. For example, several congeners that were inactive in causing dopamine level changes in pheochromocytoma cells (e.g., 2,2',6,6'- and 3,3',4,4'-tetraCB) were much less active in inhibiting vesicular uptake of dopamine than other more active congeners (e.g., 2,2',4,6- and 2,2',4,5'-tetraCB).
Recent studies from our laboratory indicate that polychlorinated biphenyl (PCB) congeners in vitro perturbed signal transduction mechanisms including cellular Ca2+ homeostasis and protein kinase C translocation. We have now investigated the structure-activity relationship (SAR) of three PCB mixtures, 24 PCB congeners, and one dibenzofuran for their effects on microsomal and mitochondrial Ca2+ sequestration in rat cerebellum. Ca2+ sequestration by these intracellular organelles was determined using radioactive (45)CaCl2. All three mixtures studied, Aroclor 1016, Aroclor 1254, and Aroclor 1260, were equally potent in inhibiting microsomal and mitochondrial Ca2+ sequestration with IC50 values of 6-8 uM. 1,2,3,7,8-Pentachlorodibenzofuran had no effect on Ca2+ sequestration by these organelles. The SAR among the congeners revealed: (1) congeners with ortho-/meta- or ortho-/para-chlorine substitutions were the most potent in inhibiting microsomal and mitochondrial Ca2+ sequestration (IC50 = 2.4-22.3 uM); (2) congeners with only para- but without ortho-substitutions were not effective in inhibiting Ca2 sequestration by microsomes and mitochondria; (3) increased chlorination was not related to the effectiveness of these congeners. The present SAR studies indicate that the effects of most PCB congeners in vitro may be related to an interaction at specific sites having preference for low lateral substitution or lateral content (meta- or para-) in the presence of ortho-substitution.
... Previous reports indicate that polychlorinated biphenyl (PCB) congeners in vitro perturbed cellular Ca2+ homeostasis and protein kinase C (PKC) translocation ... The structure-activity relationship (SAR) of 3 PCB mixtures, 24 PCB congeners, and 1 dibenzofuran /have now been studied/ for their effects on PKC translocation by measuring (3)H-phorbol ester ((3)H-PDBu) binding in cerebellar granule cells (7 days in culture). All the PCB mixtures studied increased (3)H-PDBu binding significantly and in a concentration-dependent manner. However, Aroclor 1016 and Aroclor 1254 were more potent than Aroclor 1260. Of the 24 congeners studied, di-ortho congeners such as 2,2',5,5'-tetrachlorobiphenyl (-TeCB), 2,2',4,6,6'-pentachlorobiphenyl (-PeCB), 2,2',4,6-TeCB, and 2,2'-dichlorobiphenyl (-DCB) were the most potent (E50 = 28-43 uM) while non-ortho congeners such as 3,3',4,4'-TeCB and 3,3',4,4'5-PeCB were not effective. The potential contaminant of PCB mixtures, 1,2,3,7,8-pentachlorodibenzofuran had no significant effect on (3)H-PDBu binding. The SAR among these congeners revealed: (i) congeners with ortho-chlorine substitution such as 2,2'-DCB (EC50 = 43 +/- 3 uM) or ortho-lateral (meta, para) chlorine substitution such as 2,2',5,5'-TeCB (EC50 = 28 +/- 3 uM) and 2,2'4,6-TeCB (E50 = 41 +/- 6 uM) were most potent; (ii) congeners with only para-substitution such as 4,4'-DCB or high lateral content in the absence of ortho-substitution such as 3,3',4,4',5,5'-HCB were not effective; and (iii) increased chlorination was not clearly related to the effectiveness of these congeners, although hexa- and heptachlorination was less effective than di- and tetrachlorination. Low lateral substitution, especially without para-substitution, or lateral content in the presence of ortho-substitution, may be the most important structural requirement for the in vitro activity of these PCB congeners in neuronal preparations.
The relative potencies of the commercial polychlorinated biphenyl (PCB) mixtures Aroclors 1260, 1254, 1248, 1242, 1016 and 1232 to inhibit the murine splenic plaque-forming cell response to sheep red blood cells was determined by dose-response ip treatment of C57BL/6 mice followed by logit plot analysis of the data. The ED50 values obtained for Aroclors 1260, 1254, 1248, 1242, 1016 and 1232 were 104, 118, 190, 391, 408, and 464 mg/kg or 0.28, 0.35, 0.66, 1.5, 1.5 and 2.0 mM/kg, respectively. The higher chlorinated PCB preparations (Aroclors 1260, 1254 and 1248) were more potent than the lower chlorinated preparations (Aroclors 1242, 1016 and 1232). Previous studies have shown that the interaction of a subeffective dose of Aroclor 1254 (25 mg/kg) with an immunotoxic dose (3.7 nM/kg) of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) resulted in significant antagonism of the toxicity of the latter compound. Co-treatment of mice with a 25 mg/kg dose of all the commercial Aroclors and with a 50 mg/kg dose of a reconstituted PCB mixture (resembling a PCB extract from human milk) with TCDD (3.7 nM/kg) showed that, with the exception of Aroclor 1232, all of the commercial PCBs and the reconstituted PCB mixture significantly antagonized the dioxin-mediated inhibition of the splenic plaque-forming cell response in C57BL/6 mice.